molecular formula C17H13NO2S B582013 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde CAS No. 885278-93-3

2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde

Cat. No. B582013
M. Wt: 295.356
InChI Key: SUGYRLHBOMEIKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzaldehydes . For example, ortho-phenylenediamines can react with benzaldehydes using sodium metabisulphite as an oxidation agent to synthesize 2-(substituted-phenyl) benzimidazole derivatives .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the condensation of benzene rings with nitrogen-containing functional groups at ortho position is typically involved in the synthesis of benzimidazole derivatives .

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives has shown potential for the development of alternative antioxidant and anti-inflammatory agents. The study by (Raut et al., 2020) synthesized benzofused thiazole derivatives and evaluated them for their in vitro antioxidant and anti-inflammatory activities. The compounds exhibited significant activities, highlighting the therapeutic potential of these derivatives.

Optoelectronic Materials

The incorporation of thiazole derivatives into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials. According to (Lipunova et al., 2018), quinazoline and pyrimidine derivatives, which are structurally related to benzothiazoles, have been applied in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties.

Anticancer Activity

The structural diversity of benzothiazole derivatives offers a wide range of pharmacological activities, including anticancer properties. The literature review by (Rosales-Hernández et al., 2022) discusses the chemical aspects of urea and benzothiazole derivatives as potential therapeutic agents, highlighting their significance in medicinal chemistry, including their use in the treatment of rheumatoid arthritis and as fungicides.

Synthetic Utilities

Benzothiazole derivatives have been extensively studied for their diverse biological and pharmacological properties. The review by (Sumit et al., 2020) compiles information on benzothiazoles, emphasizing their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, antioxidant activities, and their structural role in potent drugs such as Frentizole, Pramipexole, Thioflavin T, and Riluzole.

Benzothiazoles in Drug Discovery

The patent review by (Law & Yeong, 2022) covers the pharmacological activities of benzothiazole derivatives filed from 2015 to 2020. It shows that benzothiazoles have been a focus for drug development due to their potential as therapeutic agents for various diseases, especially cancer, indicating their importance in pharmaceutical research.

properties

IUPAC Name

2-(4-phenylmethoxyphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c19-10-15-12-21-17(18-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGYRLHBOMEIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CS3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693090
Record name 2-[4-(Benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde

CAS RN

885278-93-3
Record name 2-[4-(Phenylmethoxy)phenyl]-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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